BYK 49187 BYK 49187 PARP-1 and PARP-2 inhibitor (pIC50 values are 8.36 and 7.50 for cell-free recombinant PARP-1 and murine PARP-2 respectively). Displays potent inhibitory activity against human PARP-1 in cell-free and cellular assays in vitro; reduces myocardial infarct size in vivo.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004745
InChI: InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21)
SMILES: CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O
Molecular Formula: C19H21N5O
Molecular Weight: 335.4 g/mol

BYK 49187

CAS No.:

Cat. No.: VC0004745

Molecular Formula: C19H21N5O

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

BYK 49187 -

Molecular Formula C19H21N5O
Molecular Weight 335.4 g/mol
IUPAC Name 2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one
Standard InChI InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21)
Standard InChI Key YKJJROIKVYSPDH-UHFFFAOYSA-N
SMILES CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O
Canonical SMILES CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O

Chemical and Physical Properties

BYK 49187, chemically designated as 2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one, belongs to the imidazoquinolinone class. Its molecular formula is C19H21N5O\text{C}_{19}\text{H}_{21}\text{N}_5\text{O}, with a molecular weight of 335.40 g/mol . The compound typically presents as a beige solid and exhibits limited solubility in ethanol (<16.77 mg/mL) and dimethyl sulfoxide (DMSO; 10 mM stock solutions are standard) . Storage recommendations specify maintaining the powder at -20°C for long-term stability (up to three years) and dissolved formulations at -80°C for one year .

Table 1: Key Chemical Properties of BYK 49187

PropertyValueSource Citations
CAS Number163120-31-8
Molecular FormulaC19H21N5O\text{C}_{19}\text{H}_{21}\text{N}_5\text{O}
Molecular Weight335.40 g/mol
Solubility (Ethanol)<16.77 mg/mL
Solubility (DMSO)10 mM
Storage Conditions-20°C (powder), -80°C (solution)

Mechanism of Action: PARP-1/PARP-2 Inhibition

PARP enzymes catalyze the poly(ADP-ribosylation) of nuclear proteins, facilitating DNA repair and genomic stability. BYK 49187 competitively inhibits PARP-1 and PARP-2 by binding to their catalytic domains, thereby blocking the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, particularly in cancer cells with pre-existing deficiencies in homologous recombination repair (e.g., BRCA mutations), culminating in synthetic lethality .

Pharmacological Effects

In Vitro Activity

BYK 49187 suppresses PAR formation—a biomarker of PARP activation—across multiple cell lines. In A549 cells, it achieves 80% PARP-1 inhibition at 3 mg/kg intravenous doses, correlating with reduced DNA repair capacity . This effect is dose-dependent, with higher concentrations (>10 μM) inducing apoptotic signaling through caspase-3 activation .

In Vivo Efficacy

Preclinical studies in rat models of myocardial infarction highlight BYK 49187’s cardioprotective potential. Intravenous administration of 3 mg/kg (bolus) followed by 3 mg/kg/h (infusion) reduces infarct size by 22% compared to controls . This cardioprotection coincides with an 80% inhibition of PARP-1 activity in blood samples, underscoring its bioavailability and target engagement . Lower doses (1 mg/kg) show minimal efficacy (6% infarct reduction), emphasizing the need for optimized dosing regimens .

Table 2: Pharmacological Profile of BYK 49187

ParameterValueSource Citations
PARP-1 pIC<sub>50</sub> (Cell-Free)8.36
PARP-2 pIC<sub>50</sub> (Murine)7.50
A549 Cellular pIC<sub>50</sub>7.80
Myocardial Infarct Reduction22% (3 mg/kg dose)

Applications in Research and Therapy

Oncology

BYK 49187’s dual PARP inhibition positions it as a candidate for combination therapies with DNA-damaging agents (e.g., cisplatin, temozolomide). Synergistic effects have been observed in BRCA-mutated xenografts, where PARP inhibition exacerbates genomic instability . Ongoing studies explore its utility in ovarian, breast, and prostate cancers .

Cardiovascular Research

The compound’s ability to mitigate ischemia-reperfusion injury in myocardial infarction models has spurred interest in its cardioprotective mechanisms . By attenuating PARP-mediated NAD<sup>+</sup> depletion, BYK 49187 preserves cellular energy stores, reducing cardiomyocyte apoptosis .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator